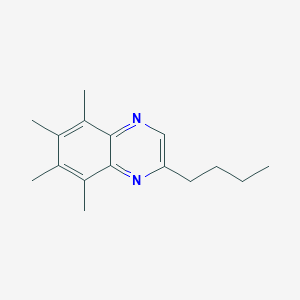
2-Butyl-5,6,7,8-tetramethylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-5,6,7,8-tetramethylquinoxaline is a heterocyclic compound belonging to the quinoxaline family.
Vorbereitungsmethoden
The synthesis of 2-Butyl-5,6,7,8-tetramethylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. The reaction is usually carried out under acidic or basic conditions, and the choice of solvent can significantly influence the yield and purity of the product . Industrial production methods may involve optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
2-Butyl-5,6,7,8-tetramethylquinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Quinoxaline derivatives have shown promising activity against various biological targets, including enzymes and receptors.
Industry: Quinoxaline compounds are used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Butyl-5,6,7,8-tetramethylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Butyl-5,6,7,8-tetramethylquinoxaline can be compared with other quinoxaline derivatives, such as:
2-Phenyl-5,6,7,8-tetrahydroquinoxaline: Known for its activity as a P2X1-purinoceptor antagonist.
2,3,6,7-Tetramethylquinoxaline: Used in various industrial applications.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
128764-96-5 |
|---|---|
Molekularformel |
C16H22N2 |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
2-butyl-5,6,7,8-tetramethylquinoxaline |
InChI |
InChI=1S/C16H22N2/c1-6-7-8-14-9-17-15-12(4)10(2)11(3)13(5)16(15)18-14/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
FAJRGRBRQFFNHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CN=C2C(=C(C(=C(C2=N1)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


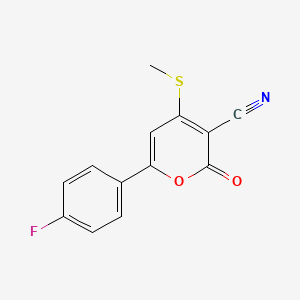
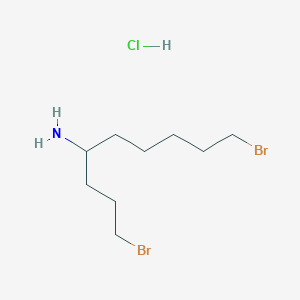
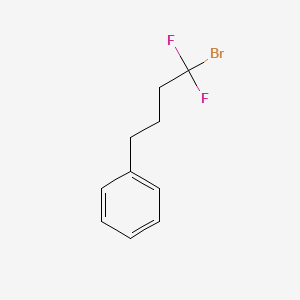
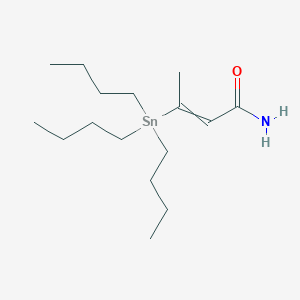
![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
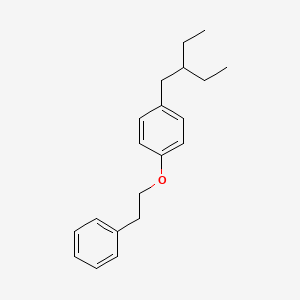
![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)
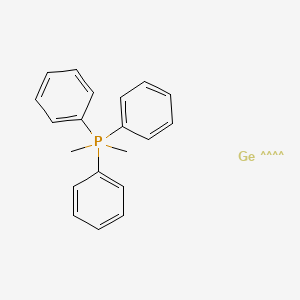
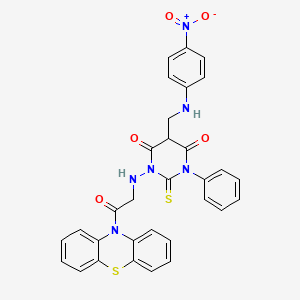
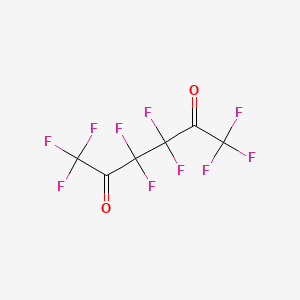
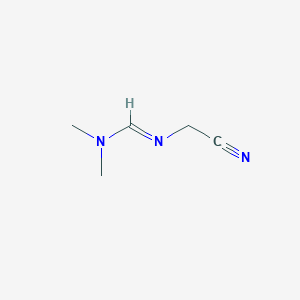
![4-{2-[4-(Pentyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B14279248.png)
![1-[Dimethyl(phenyl)silyl]hexan-1-OL](/img/structure/B14279264.png)
